

Toxicological Profile of Boscalid-5-hydroxy Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boscalid-5-hydroxy*

Cat. No.: *B1459923*

[Get Quote](#)

This technical guide provides a comprehensive overview of the toxicological profile of the 5-hydroxy metabolite of Boscalid (also known as M510F01 or 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of key pathways.

Introduction

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to impaired cellular respiration in target fungi.^[1] Following administration and environmental exposure, boscalid is metabolized into several compounds, with the 5-hydroxy metabolite being one of the major products of this biotransformation. Understanding the toxicological properties of this metabolite is crucial for a comprehensive risk assessment of the parent compound.

The **Boscalid-5-hydroxy** metabolite, scientifically named 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, is formed through the hydroxylation of the diphenyl ring of the parent boscalid molecule.^[2] This metabolite is often considered in conjunction with the parent compound in regulatory risk assessments, particularly for dietary exposure.^[2]

Toxicological Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that after oral administration of boscalid, the parent compound and its metabolites are primarily excreted in the feces, with a smaller proportion in the urine.^[3] The 5-hydroxy metabolite (M510F01) is a predominant metabolite found in both urine and feces.^[4]

In a study with radiolabelled boscalid, the 4'-hydroxy diphenyl metabolite (M510F01) was a major metabolite identified.^[3] In laying hens, the metabolic pathway involves an initial hydroxylation to form M510F01, which is then followed by glucuronidation to form M510F65.^[2] This suggests a metabolic pathway that involves phase I (hydroxylation) and phase II (glucuronidation) reactions. The major residue in the liver of laying hens was identified as M510F01.^[2]

Acute Toxicity

Specific acute toxicity data (e.g., LD50) for the **Boscalid-5-hydroxy** metabolite are not extensively reported in publicly available literature. The acute oral LD50 for the parent compound, boscalid, in rats is greater than 2000 mg/kg body weight.^[2] Another metabolite, M510F49, also exhibited low acute toxicity with an LD50 greater than 2000 mg/kg bw.^[2]

Subchronic and Chronic Toxicity

Comprehensive subchronic and chronic toxicity studies specifically on the 5-hydroxy metabolite are limited. Regulatory assessments often consider the toxicity of major metabolites as part of the overall toxicity of the parent compound. For boscalid, the primary target organs in subchronic and chronic feeding studies in mammals are the liver and the thyroid.^[5]

Carcinogenicity and Genotoxicity

Boscalid has been classified as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential."^[5] The parent compound was not found to be genotoxic in a battery of tests.^[4] Information specifically on the genotoxicity of the 5-hydroxy metabolite is not readily available, but another metabolite, F49, was found to be not genotoxic in a microbial reverse mutation assay.^[4]

Reproductive and Developmental Toxicity

No reproductive, developmental, or neurotoxic concerns have been identified for the parent compound, boscalid.^[5] In a developmental toxicity study in rats, no adverse effects were observed in fetuses at the highest dose tested.^[6]

Endocrine Disruption

Boscalid has been shown to have an effect on the thyroid, which is considered to be secondary to liver enzyme induction.^{[5][6]} Studies in rats indicated that boscalid can lead to a disruption of thyroid homeostasis by decreasing circulating T3 and T4 levels and increasing TSH levels, likely due to the induction of hepatic microsomal glucuronyltransferase.^[7] A comparative in vitro study showed that boscalid increased thyroxine-glucuronidation in rat hepatocytes but not in human hepatocytes, suggesting species-specific differences in this endocrine-disrupting effect.^[8] The contribution of the 5-hydroxy metabolite to this effect has not been specifically elucidated but is plausible given its formation in the liver.

Mechanism of Action

The primary mechanism of action of boscalid is the inhibition of succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain.^[1] This inhibition disrupts cellular respiration and energy production. It is presumed that the toxicological effects of boscalid and its metabolites are linked to this primary mechanism. In vitro studies have shown that boscalid can decrease the oxygen consumption rate in human cell lines.^[9]

Data Presentation

Table 1: Summary of Key Toxicological Endpoints for Boscalid and its Metabolites

Test Substance	Study Type	Species	Endpoint	Value	Reference
Boscalid	Acute Oral Toxicity	Rat	LD50	> 2000 mg/kg bw	[2]
Metabolite M510F49	Acute Oral Toxicity	Rat	LD50	> 2000 mg/kg bw	[2]
Boscalid	90-day Subchronic Toxicity	Rat	NOAEL (Male)	34 mg/kg bw/day	[4]
Boscalid	90-day Subchronic Toxicity	Rat	NOAEL (Female)	40 mg/kg bw/day	[4]
Boscalid	24-month Chronic Toxicity	Rat	NOAEL (Male)	4.4 mg/kg bw/day	[4]
Boscalid	24-month Chronic Toxicity	Rat	NOAEL (Female)	5.9 mg/kg bw/day	[4]
Boscalid	Two-generation Reproductive Toxicity	Rat	NOAEL (Parental & Offspring)	10.1 - 12.5 mg/kg bw/day	[4]
Boscalid	Developmental Toxicity	Rat	NOAEL (Dam & Fetus)	1000 mg/kg bw/day	[4]

Table 2: Metabolism of Boscalid in Rats (% of Administered Dose)

Compound	Urine (Low Dose)	Feces (Low Dose)	Urine (High Dose)	Feces (High Dose)	Reference
Boscalid	< 0.16%	29.4 - 38.0%	< 0.16%	29.4 - 38.0%	[4]
Metabolite					
M510F01 (5-hydroxy)	0.77 - 2.89%	12.9 - 24.5%	0.77 - 2.89%	12.9 - 24.5%	[4]
Metabolite					
M510F02 (glucuronide conjugate)	4.29 - 10.8%	-	4.29 - 10.8%	-	[4]

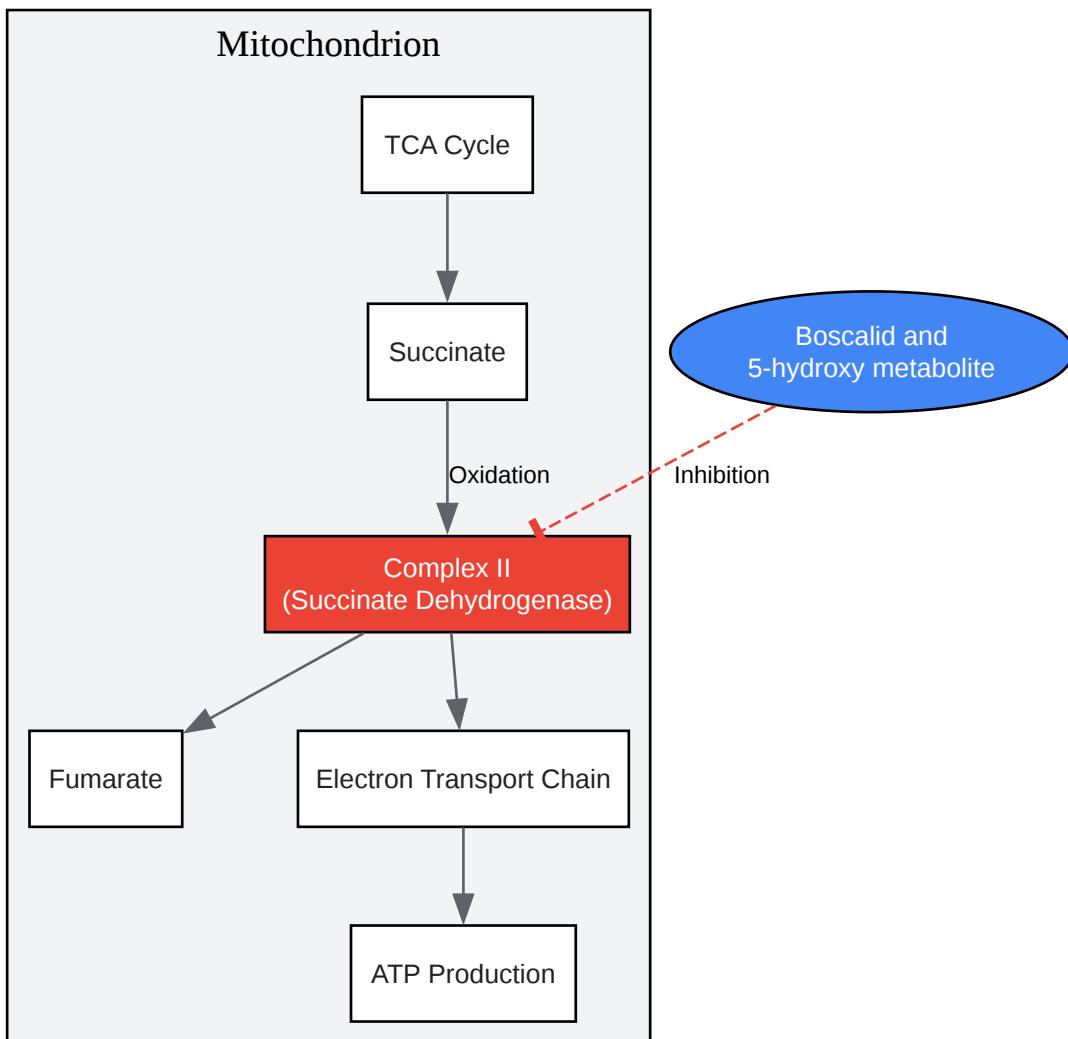
Experimental Protocols

In Vitro Hepatocyte Metabolism Assay

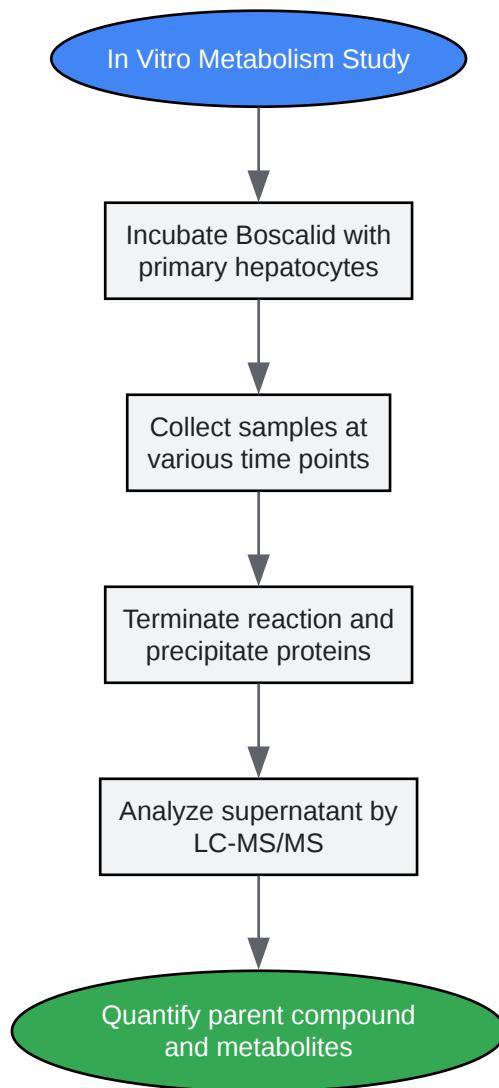
- Objective: To investigate the metabolism of boscalid and the formation of the 5-hydroxy metabolite in liver cells.
- Methodology:
 - Cryopreserved primary hepatocytes (e.g., from rats, humans) are thawed and plated in appropriate culture medium.
 - After cell attachment, the medium is replaced with fresh medium containing a specific concentration of boscalid (e.g., 1 μ M).
 - Incubations are carried out for various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours) at 37°C in a humidified incubator.
 - At each time point, the reaction is terminated by adding a solvent like acetonitrile to precipitate proteins.
 - The samples are centrifuged, and the supernatant is collected for analysis.
 - Analysis of the parent compound and its metabolites is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Endpoints: Rate of disappearance of the parent compound and the rate of formation of metabolites, including the 5-hydroxy metabolite.

Analytical Method for Quantification in Water Samples (BASF Method L0127/02)


- Objective: To quantify the concentration of boscalid metabolites, including the 5-hydroxy metabolite (M510F49 is a different metabolite, but a similar method would apply for M510F01), in water samples.
- Methodology:
 - Water samples are acidified and subjected to solid-phase extraction (SPE) to concentrate the analytes.
 - The analytes are eluted from the SPE cartridge with an appropriate solvent mixture.
 - The eluate is evaporated and the residue is reconstituted in a suitable solvent for analysis.
 - Quantification is performed using a Sciex API 5500 LC/MS/MS system with a Betasil C18 column.
 - A gradient mobile phase of water and methanol, both containing formic acid, is used for separation.
 - Detection is carried out using positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode.
- Limit of Quantification (LOQ): 0.03 µg/L.[\[10\]](#)

Mandatory Visualization


[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Boscalid to its 5-hydroxy metabolite and subsequent conjugation.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action via inhibition of mitochondrial Complex II.

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro hepatocyte metabolism study.

Conclusion

The 5-hydroxy metabolite of Boscalid (M510F01) is a significant product of the biotransformation of the parent fungicide. While a complete and independent toxicological profile for this metabolite is not extensively detailed in public literature, its formation and role are considered within the broader risk assessment of boscalid. The primary toxicological concerns associated with boscalid, namely liver and thyroid effects, are likely contributed to by its major metabolites, including the 5-hydroxy form. The mechanism of action is understood to be the inhibition of mitochondrial succinate dehydrogenase. Further research specifically

isolating the toxicological properties of the 5-hydroxy metabolite would be beneficial for a more refined understanding of its contribution to the overall toxicity of boscalid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibitory Potential of Boscalid and Abamectin Towards Acetylcholinesterase and Butyrylcholinesterase: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. apps.who.int [apps.who.int]
- 4. fsc.go.jp [fsc.go.jp]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Federal Register :: Boscalid; Pesticide Tolerances [federalregister.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Boscalid shows increased thyroxin-glucuronidation in rat but not in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- To cite this document: BenchChem. [Toxicological Profile of Boscalid-5-hydroxy Metabolite: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1459923#toxicological-profile-of-boscalid-5-hydroxy-metabolite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com